molecular formula C19H19N5O2 B10996467 1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide

1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide

Cat. No.: B10996467
M. Wt: 349.4 g/mol
InChI Key: LBYAOUZPAVQJIX-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-1H-indole-3-carboxamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines an indole core with a triazolopyridine moiety, making it a subject of study for its biological activities and potential therapeutic uses.

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole core, followed by the introduction of the triazolopyridine moiety through a series of reactions. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(2-methoxyethyl)-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It has shown potential as a biological probe for studying cellular processes and interactions due to its ability to interact with specific molecular targets.

    Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The compound’s ability to modulate specific biological pathways makes it a candidate for drug development.

    Industry: The compound’s properties may be leveraged in the development of new materials or as a component in chemical processes

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-methoxyethyl)-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

    1-(2-methoxyethyl)-N-[([1,2,4]triazolo[4,3-a]quinoxalin-3-yl)methyl]-1H-indole-3-carboxamide: This compound features a quinoxaline moiety instead of a pyridine, which may result in different biological activities and applications.

    1-(2-methoxyethyl)-N-[([1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-3-carboxamide: The pyrazine moiety in this compound may confer unique properties and interactions compared to the pyridine-containing compound.

    1-(2-methoxyethyl)-N-[([1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]-1H-indole-3-carboxamide: The position of the triazolopyridine moiety can influence the compound’s reactivity and biological effects

These comparisons highlight the uniqueness of 1-(2-methoxyethyl)-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-1H-indole-3-carboxamide and its potential advantages in specific applications.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-3-carboxamide

InChI

InChI=1S/C19H19N5O2/c1-26-11-10-23-13-15(14-6-2-3-7-16(14)23)19(25)20-12-18-22-21-17-8-4-5-9-24(17)18/h2-9,13H,10-12H2,1H3,(H,20,25)

InChI Key

LBYAOUZPAVQJIX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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